2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol
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Overview
Description
2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a trifluorophenyl group attached to an ethan-1-ol backbone with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Reacting a suitable trifluorophenyl halide with 2-(dimethylamino)ethanol under basic conditions.
Reduction: Reducing a trifluorophenyl ketone or aldehyde in the presence of a reducing agent such as sodium borohydride, followed by subsequent reaction with 2-(dimethylamino)ethanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation Products: Trifluorophenyl aldehyde or ketone derivatives.
Reduction Products: Trifluorophenyl amine or alcohol derivatives.
Substitution Products: Various functionalized trifluorophenyl compounds.
Scientific Research Applications
2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in biological processes.
Pathways: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar structural features but lacking the trifluorophenyl group.
Trifluorophenyl ethanol: A compound with a similar trifluorophenyl group but different amine substituents.
Uniqueness: 2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is unique due to its combination of trifluorophenyl and dimethylamino groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMPOWXQAVOYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C(=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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